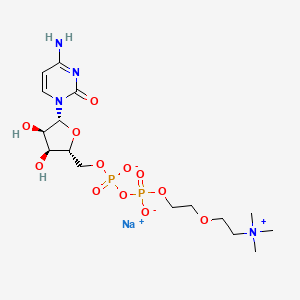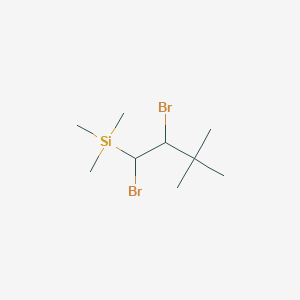
2-(Methylcarbamoyl)hydrazinecarboxylic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylcarbamoyl)hydrazinecarboxylic Acid Methyl Ester involves the reaction of hydrazinecarboxylic acid with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as methanol and is carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methylcarbamoyl)hydrazinecarboxylic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may yield simpler hydrazine derivatives.
Scientific Research Applications
2-(Methylcarbamoyl)hydrazinecarboxylic Acid Methyl Ester is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it can be used in research to understand biochemical pathways and mechanisms.
Industry: It is used in the production of other chemicals and as a research tool in industrial laboratories.
Mechanism of Action
The mechanism of action of 2-(Methylcarbamoyl)hydrazinecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. It can also form hydrogen bonds and participate in coordination chemistry with metal ions.
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarboxylic Acid Methyl Ester: This compound has a similar structure but lacks the methylcarbamoyl group.
Methyl Hydrazinecarboxylate: Another similar compound with slight structural differences.
Uniqueness
2-(Methylcarbamoyl)hydrazinecarboxylic Acid Methyl Ester is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its versatility makes it a valuable tool in various research applications .
Properties
Molecular Formula |
C4H9N3O3 |
|---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
methyl N-(methylcarbamoylamino)carbamate |
InChI |
InChI=1S/C4H9N3O3/c1-5-3(8)6-7-4(9)10-2/h1-2H3,(H,7,9)(H2,5,6,8) |
InChI Key |
ZSTHSCFVGSEXNL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NNC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


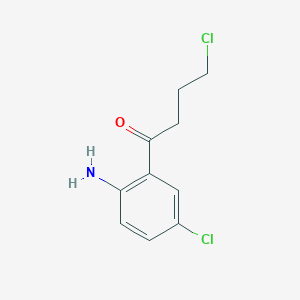
![4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline](/img/structure/B13847480.png)
![Tert-butyl 4-[[3-[2-(dimethylamino)ethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]methyl]-2-oxo-1,3-oxazolidine-3-carboxylate](/img/structure/B13847489.png)
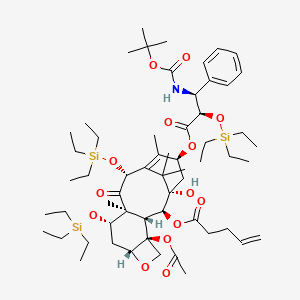
![2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13847506.png)
![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[[2-[2-[2-[2-[4-(3,5-dioxohexyl)anilino]-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]propyl]pentanamide](/img/structure/B13847521.png)

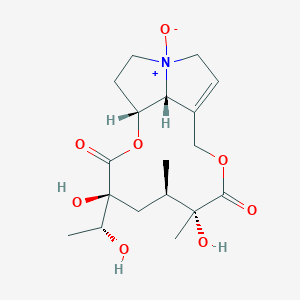
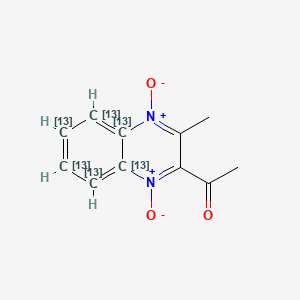
![3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B13847549.png)


